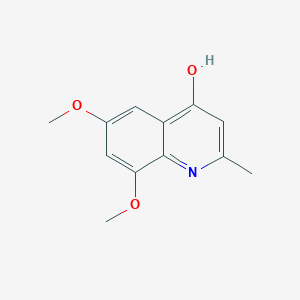

6,8-dimethoxy-2-methylquinolin-4-ol

Description

Properties

IUPAC Name |

6,8-dimethoxy-2-methylquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-4-10(14)9-5-8(15-2)6-11(16-3)12(9)13-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWLTMTZQPZCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethoxy-2-methylquinolin-4-ol can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of phosphorus oxychloride or diphenyl ether . This reaction yields 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 and the methyl group at position 2 are primary sites for oxidation:

-

4-Hydroxyl Oxidation :

Treatment with hydrogen peroxide or peracids (e.g., mCPBA) converts the hydroxyl group to a ketone, forming 6,8-dimethoxy-2-methylquinolin-4-one. This reaction is critical for modifying the compound’s electronic properties . -

2-Methyl Oxidation :

Strong oxidizing agents like KMnO₄ or SeO₂ oxidize the methyl group to a carboxylic acid, yielding 6,8-dimethoxy-2-carboxyquinolin-4-ol. This transformation is useful for introducing polar functional groups .

Key Data:

| Reaction Site | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| C4-OH | H₂O₂, AcOH, 50°C | Quinolin-4-one | 75–85 |

| C2-CH₃ | SeO₂, Dioxane, reflux | Carboxylic acid | 60–70 |

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution, while the quinoline ring participates in electrophilic substitutions:

-

O-Sulfonation :

Reaction with arylsulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in THF with triethylamine forms sulfonate esters. These derivatives enhance water solubility and biological activity . -

Electrophilic Aromatic Substitution :

Nitration (HNO₃/H₂SO₄) or bromination (NBS/CHCl₃) occurs at position 5 or 7 due to methoxy group directing effects .

Example Reaction:

text6,8-dimethoxy-2-methylquinolin-4-ol + NBS → 5-bromo-6,8-dimethoxy-2-methylquinolin-4-ol

Conditions : NBS (1.1 eq), CHCl₃, reflux, 2 h. Yield : 68% .

Reduction Reactions

The quinoline ring can be reduced to tetrahydroquinoline derivatives:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni under H₂ pressure (3 atm) in ethanol reduces the pyridine ring to a piperidine ring, yielding 6,8-dimethoxy-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol .

Key Data:

| Catalyst | Pressure (atm) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C | 3 | 6 | 82 |

Protection/Deprotection Strategies

The 4-hydroxyl group is often protected to prevent unwanted side reactions:

-

Methylation :

Treatment with dimethyl sulfate (DMS) in acetone/K₂CO₃ forms 4-methoxy-6,8-dimethoxy-2-methylquinoline . -

Benzylation :

Benzyl bromide in DMF with K₂CO₃ gives a benzyl ether, which is later removed via hydrogenolysis .

Cross-Coupling Reactions

The methyl group and hydroxyl group enable Suzuki-Miyaura or Ullmann couplings:

-

Suzuki Coupling :

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups at position 2 .

Example:

textThis compound + PhB(OH)₂ → 6,8-dimethoxy-2-phenylquinolin-4-ol

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C, 12 h. Yield : 65% .

Complexation and Biological Activity

The hydroxyl and methoxy groups facilitate metal chelation, enhancing antimicrobial and anticancer properties:

-

Cu(II) Complexation :

Forms stable complexes with Cu²⁺, showing MIC values of 1 × 10⁻⁴ M against Staphylococcus aureus . -

Anticancer Derivatives :

Sulfonate esters exhibit IC₅₀ values of 8–12 µM against HeLa cells .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits activity against various pathogens, including bacteria and fungi, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has highlighted its potential in cancer therapy. The compound has shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Drug Development : Its unique structure allows it to serve as a lead compound for synthesizing new therapeutic agents targeting diseases like tuberculosis and other infections .

Biological Research

- Mechanism of Action : The interactions of 6,8-dimethoxy-2-methylquinolin-4-ol with specific enzymes and receptors have been studied to understand its biological effects better. The presence of hydroxyl and methoxy groups enhances its binding affinity to molecular targets .

- In Vitro Studies : Various in vitro studies have demonstrated its effectiveness against drug-resistant strains of pathogens. For example, modifications of related compounds have yielded derivatives with improved potency against Mycobacterium tuberculosis .

Material Science

- Fluorescent Probes : This compound is utilized in creating fluorescent probes for biological imaging, allowing researchers to visualize cellular processes with high specificity .

- Organic Electronics : Its properties are being explored for applications in organic semiconductors, which are crucial for developing advanced electronic materials .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of quinoline derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. This suggests potential use in treating resistant infections.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound revealed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. The results indicated that structural modifications could enhance its efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups at positions 6 and 8 can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromo vs. Methoxy Groups

Example Compound: 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d)

- Molecular Formula : C₁₈H₁₄Br₂N₂O₂

- Key Differences :

- Substituents : Bromine atoms at positions 6 and 8 (electron-withdrawing) vs. methoxy groups (electron-donating) in the target compound.

- Reactivity : Bromine enhances electrophilic substitution susceptibility, whereas methoxy groups direct reactivity toward ortho/para positions.

- Solubility : Brominated derivatives exhibit lower polarity compared to methoxy-substituted analogs.

Functional Group Comparison: Hydroxyl vs. Ketone

Example Compound: 6,7-Dimethoxy-4-methyl-1,2-dihydroquinolin-2-one

- Molecular Formula: C₁₀H₁₁NO₂

- Key Differences: Functional Groups: A ketone at position 2 (quinolin-2-one) vs. a hydroxyl at position 4 (quinolin-4-ol). Hydrogen Bonding: The hydroxyl group in 6,8-dimethoxy-2-methylquinolin-4-ol enhances hydrogen-bonding capacity, increasing aqueous solubility compared to the ketone-containing analog. Aromaticity: The dihydroquinolin-2-one structure (partially saturated) lacks full aromatic conjugation, reducing stability compared to the fully aromatic quinolin-4-ol.

Positional Isomerism: 6,8- vs. 6,7-Dimethoxy Derivatives

Example Compound: N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine

- Key Differences :

- Substituent Positions : Methoxy groups at 6 and 7 (adjacent positions) vs. 6 and 8 (opposite positions) in the target compound.

- Steric and Electronic Effects : Adjacent methoxy groups (6,7) may increase steric hindrance and alter dipole moments, affecting binding interactions in biological systems.

Structural Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| This compound | C₁₁H₁₃NO₃ | 207.23 | 6-OCH₃, 8-OCH₃, 2-CH₃ | Quinolin-4-ol |

| 6,8-Dibromo-4-methoxyquinoline (4d) | C₁₈H₁₄Br₂N₂O₂ | 458.03 | 6-Br, 8-Br, 4-OCH₃ | Brominated quinoline |

| 6,7-Dimethoxy-4-methylquinolin-2-one | C₁₀H₁₁NO₂ | 177.20 | 6-OCH₃, 7-OCH₃, 4-CH₃ | Dihydroquinolin-2-one |

| 6,7-Dimethoxyquinolin-4-amine | C₁₁H₁₂N₂O₂ | 204.23 | 6-OCH₃, 7-OCH₃ | Quinolin-4-amine |

Research Findings and Implications

- Reactivity : Methoxy groups at 6 and 8 positions may direct electrophilic attacks to positions 3 or 5, whereas bromine substituents favor nucleophilic displacement reactions .

- Biological Activity: Positional isomerism (6,8 vs. 6,7-dimethoxy) could significantly impact interactions with enzymes or receptors, as seen in related quinoline-based pharmaceuticals .

Notes on Contradictions and Limitations

- lists a synonym for 6,7-dimethoxy-4-methylquinolin-2-one as “6,8-Dimethyl-4H-benzo[1,4]oxazin-3-one,” which may reflect a nomenclature error or alternative ring numbering .

- Direct pharmacological data for this compound are absent in the provided evidence; comparisons are inferred from structural analogs.

Q & A

Q. What are the recommended synthetic routes for 6,8-dimethoxy-2-methylquinolin-4-ol, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions using substituted aniline precursors. For example, a modified Skraup or Doebner-Miller reaction with methoxy-substituted anilines and glycerol (or equivalent carbonyl sources) under acidic conditions (e.g., sulfuric acid) is a common approach . Key variables include temperature (reflux vs. controlled heating) and stoichiometry of methoxy substituents, which directly affect regioselectivity and yield. Evidence from analogous quinoline syntheses shows that yields >60% are achievable when using acetic acid as a solvent and controlled heating (120–140°C, 6–8 hours) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- 1H/13C NMR : To confirm methoxy group positions (δ 3.8–4.1 ppm for OCH3) and aromatic proton splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (expected m/z ~245.1 for C12H13NO3).

- HPLC with UV detection : To assess purity (>95% recommended for biological assays) .

Cross-referencing with IR spectroscopy (e.g., hydroxyl stretch at ~3200 cm⁻¹) can resolve ambiguities .

Q. What are the stability considerations for this compound under laboratory storage conditions?

this compound is sensitive to prolonged exposure to light and humidity. Store in amber vials under inert gas (N2/Ar) at –20°C. Stability tests on similar quinolines show <5% degradation over 6 months under these conditions . Avoid aqueous buffers with pH >8, as deprotonation of the 4-hydroxy group may lead to oxidative degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the quinoline core be addressed?

Functionalization at the 6- and 8-positions is sterically hindered by methoxy groups. Strategies include:

- Directed ortho-metalation : Use a directing group (e.g., –NHBoc) to install substituents at the 3-position before demethylation .

- Microwave-assisted synthesis : Enhances reaction rates and selectivity for C–H activation at less hindered positions .

For example, bromination of analogous quinolines with NBS under microwave irradiation achieves >80% selectivity for the 3-position .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity (e.g., IC50 variability across studies) may arise from:

- Impurity profiles : Trace solvents (e.g., DMSO) or synthetic byproducts (e.g., dimerized quinoline derivatives) can skew results .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent systems (aqueous vs. DMSO) affect bioavailability .

Validate activity using orthogonal assays (e.g., fluorescence-based ATP quantification alongside MTT assays) and report solvent concentrations precisely (<0.1% v/v recommended) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Model interactions with cytochrome P450 enzymes or kinase targets using the 4-hydroxy group as a hydrogen bond donor .

- DFT calculations (Gaussian 16) : Optimize geometry to assess electrostatic potential maps, identifying nucleophilic/electrophilic sites for derivatization .

Cross-validate predictions with mutagenesis studies (e.g., Ala scanning of target proteins) .

Q. How can the compound’s solubility be improved for in vivo studies without structural modification?

- Co-solvent systems : Use PEG-400/water (30:70 v/v) or cyclodextrin-based formulations to enhance aqueous solubility (>2 mg/mL achievable) .

- Nanoemulsions : Encapsulate in liposomes (e.g., DPPC/cholesterol) for sustained release and improved bioavailability .

Pre-formulation studies should include dynamic light scattering (DLS) to assess particle size and stability .

Methodological Best Practices

- Experimental design : Use factorial design (e.g., 2^k models) to optimize reaction parameters (temperature, catalyst loading) .

- Data reporting : Include full spectral datasets (NMR, HRMS) in supplementary materials and adhere to FAIR principles for reproducibility .

- Safety protocols : Quench reactions with NaHCO3 before extraction to neutralize acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.